
Acetic acid;6,7-dimethylnaphthalene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;6,7-dimethylnaphthalene-1,4-diol is a compound that combines the properties of acetic acid and a naphthalene derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The naphthalene derivative, 6,7-dimethylnaphthalene-1,4-diol, is an aromatic compound with two hydroxyl groups positioned on the first and fourth carbon atoms of the naphthalene ring, and two methyl groups on the sixth and seventh carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,7-dimethylnaphthalene-1,4-diol typically involves the following steps:
Naphthalene Derivative Synthesis: The starting material, naphthalene, undergoes a series of reactions to introduce the hydroxyl and methyl groups. This can be achieved through Friedel-Crafts alkylation to introduce the methyl groups, followed by hydroxylation to add the hydroxyl groups.
Acetylation: The resulting 6,7-dimethylnaphthalene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in 6,7-dimethylnaphthalene-1,4-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
科学的研究の応用
Acetic acid;6,7-dimethylnaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;6,7-dimethylnaphthalene-1,4-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Pathways: The compound can modulate oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
類似化合物との比較
Similar Compounds
6,7-Dimethylnaphthalene-1,4-diol: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Naphthalene-1,4-diol: Lacks the methyl groups, affecting its solubility and biological activity.
Acetic acid: A simple carboxylic acid without the aromatic ring, used widely in various applications.
Uniqueness
Acetic acid;6,7-dimethylnaphthalene-1,4-diol is unique due to the combination of the acetic acid moiety and the substituted naphthalene ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
59832-95-0 |
|---|---|
分子式 |
C16H20O6 |
分子量 |
308.33 g/mol |
IUPAC名 |
acetic acid;6,7-dimethylnaphthalene-1,4-diol |
InChI |
InChI=1S/C12H12O2.2C2H4O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13;2*1-2(3)4/h3-6,13-14H,1-2H3;2*1H3,(H,3,4) |
InChIキー |
VPEQXJZWMJSKKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2C=C1C)O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
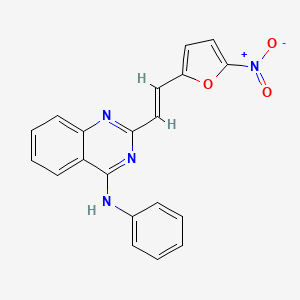

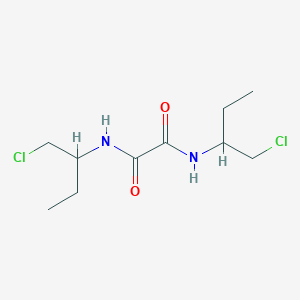

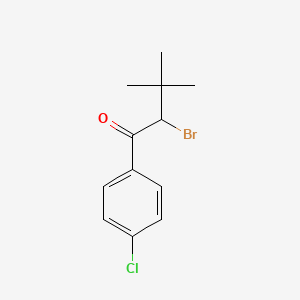
![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
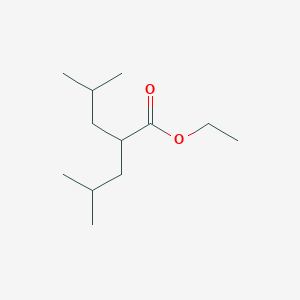
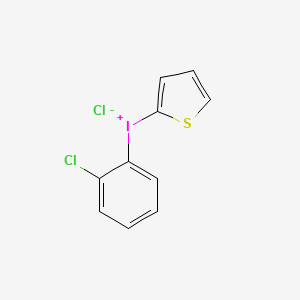

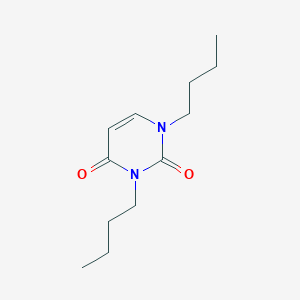
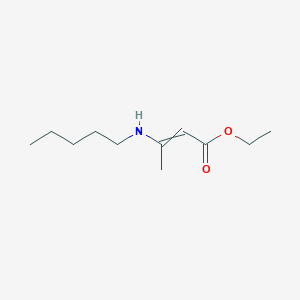
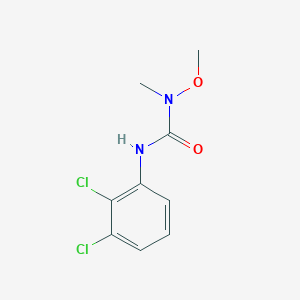
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
